4-Bromophenylacetyl chloride
Overview
Description
4-Bromophenylacetyl chloride (4-BPAC) is an important organobromine compound used in a variety of scientific applications. It is a colorless liquid with a pungent odor and is insoluble in water. 4-BPAC is a versatile reagent used in organic synthesis, and has been used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of various polymers, such as poly(this compound) and poly(this compound-co-vinyl acetate). In addition, 4-BPAC has been used in the synthesis of various heterocyclic compounds, such as thiophenes, pyridines, and furans.
Scientific Research Applications
Synthesis of New Compounds
- 4-Bromophenylacetyl chloride has been used in the synthesis of new ketooximes and their metal complexes. This synthesis involves reactions with amines and metals like cadmium(II), cobalt(II), and nickel(II) among others, leading to compounds characterized by various analytical techniques (Karipcin & Arabali, 2006).
Environmental Applications
- It plays a role in the preconcentration of phenolic compounds from environmental water samples. This involves adsorption onto magnetic nanoparticles, demonstrating its utility in environmental monitoring and purification processes (Zhao, Shi, Cai, & Mou, 2008).
Pharmaceutical Research
- While this is outside the direct use of this compound, related research includes the study of 4-phenylbutyrate in treating cystic fibrosis, highlighting the broader context of phenylacetyl compounds in medical research (Singh, Vij, Mogayzel, Jozwik, Pollard, & Zeitlin, 2006).
Chemical Engineering and Catalysis
- The compound is relevant in studies exploring the mechanisms of chain-growth polymerizations. Research on Ni(dppe)Cl(2)-catalyzed polymerizations, for instance, provides insights into the rate-determining steps in these processes (Lanni & McNeil, 2009).
Organic Chemistry Synthesis
- It is involved in the synthesis of various organic compounds like 3-acetyl-4-hydroxycoumarins and bromobenzyl compounds. These syntheses demonstrate the versatility of this compound in creating a range of different chemical structures (Rao & Sundaramurthy, 1975); (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).
Analytical Chemistry
- The compound finds application in the titrimetric determination of organic compounds with bromine chloride, showcasing its potential in analytical methodologies (Verma, Srivastava, Ahmed, & Bose, 1978).
Polymer Chemistry
- In polymer chemistry, it has been used in the preparation of polymeric organosilicon systems. This includes the synthesis of poly[(ethoxysilylene)phenylenes] and exploring their thermal properties, indicating its role in the development of new polymeric materials (Ohshita, Yamashita, Hiraoka, Shinpo, Kunai, & Ishikawa, 1997).
Heterocyclic Chemistry
- It has been utilized in the synthesis and chemistry of heterocyclic amidines, such as pyrazol‐5‐yl, and 1,2,4‐triazol‐5‐ylhydrazonyl chlorides. This highlights its importance in the field of heterocyclic chemistry (Elnagdi, Elmoghayer, Elfaham, Sallam, & Alnima, 1980).
Safety and Hazards
Mechanism of Action
Mode of Action
As an acyl chloride, 4-Bromophenylacetyl chloride is highly reactive. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The bromine atom on the phenyl ring can also participate in various reactions, such as coupling reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, the pH of the environment, and the temperature . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
properties
IUPAC Name |
2-(4-bromophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBNWUUKLBHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191297 | |
Record name | Benzeneacetyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37859-24-8 | |
Record name | Benzeneacetyl chloride, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037859248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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